Q-VD-OPh, also known as Quinoline-Val-Asp-Difluorophenoxymethylketone, is a potent broad-spectrum caspase inhibitor. It has garnered attention in the scientific community for its ability to inhibit apoptosis across multiple pathways, making it a valuable tool in both research and therapeutic contexts. The compound is particularly noted for its effectiveness in preventing cell death in various experimental models, including those related to neuroinflammation and cancer.
Q-VD-OPh is classified as a pan-caspase inhibitor. Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. By inhibiting these enzymes, Q-VD-OPh can modulate cellular responses to stress and injury, making it an important compound in pharmacological research .
The synthesis of Q-VD-OPh involves the coupling of specific amino acids with a phenoxy group. The detailed synthetic pathway typically includes:
Technical validation of the synthesis often involves mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of Q-VD-OPh .
The molecular structure of Q-VD-OPh can be represented as follows:
The compound features a quinoline ring system, an aspartate residue, and a difluorophenoxy group, which contribute to its inhibitory activity against caspases.
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within Q-VD-OPh, highlighting interactions crucial for its binding to caspase enzymes .
Q-VD-OPh primarily acts by irreversibly binding to the active site of caspases through the formation of a thioether bond with cysteine residues. This interaction effectively blocks the enzymatic activity of caspases involved in apoptosis.
The mechanism by which Q-VD-OPh exerts its effects involves:
Studies have demonstrated that treatment with Q-VD-OPh leads to decreased levels of pro-inflammatory cytokines in models of neuroinflammation induced by toxic agents like sarin .
Q-VD-OPh is typically presented as a white to off-white powder. It is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mM.
Q-VD-OPh has several scientific uses:
Q-VD-OPh (quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) emerged in 2003 as a third-generation caspase inhibitor designed to overcome limitations of earlier compounds like Z-VAD-FMK and Boc-D-Fmk. Predecessors exhibited off-target cytotoxicity at effective concentrations and poor specificity, restricting their research utility. Q-VD-OPh incorporated a carboxy-terminal o-phenoxy group conjugated to valine and aspartate residues, enhancing its stability, cell permeability, and binding affinity for caspases. This structural refinement yielded a potent, broad-spectrum inhibitor with minimal nonspecific effects, even at concentrations exceeding 500 µM [1] [5]. Its discovery marked a pivotal advancement in apoptosis research tools, enabling more precise interrogation of caspase-dependent pathways without confounding toxicity [6].
As a pan-caspase inhibitor, Q-VD-OPh fundamentally disrupts the execution phase of apoptosis—a programmed cell death process critical for development, homeostasis, and disease. It irreversibly binds the catalytic cysteine residue within the active site of both initiator (e.g., caspases-8, -9, -10) and effector caspases (e.g., caspases-3, -6, -7), preventing proteolytic cleavage of downstream substrates like poly (ADP-ribose) polymerase and αII-spectrin [1] [5]. This blockade halts hallmark apoptotic events:
Its academic significance lies in its unparalleled specificity and efficacy across diverse apoptotic triggers (intrinsic, extrinsic, endoplasmic reticulum stress) and model systems (mammalian cells, rodents, non-human primates). This reliability establishes Q-VD-OPh as the gold standard for validating caspase involvement in cell death pathways and exploring non-apoptotic caspase functions [1] [6].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1